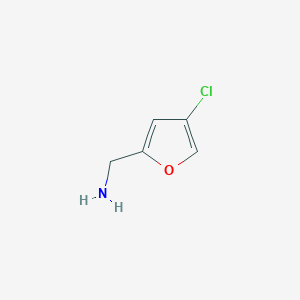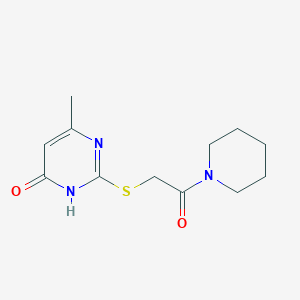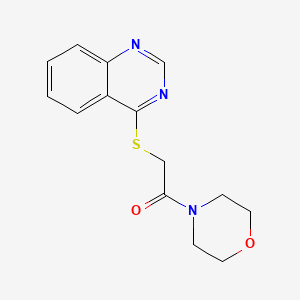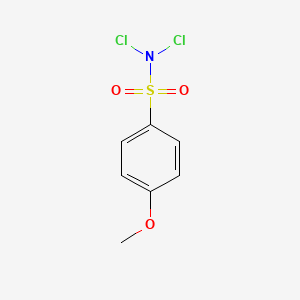![molecular formula C11H10F2N2S B12213502 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12213502.png)
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Fluorophenyl derivatives.
Substitution: Various substituted thiazole and difluorophenyl derivatives.
Scientific Research Applications
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)-5-methyl-4-phenylthiazole: Similar structure with a phenyl group instead of a thiazole ring.
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate: Contains a triazole ring and is used as an antifungal agent.
Uniqueness
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is unique due to its specific combination of a difluorophenyl group and a thiazole ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H10F2N2S |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10F2N2S/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13/h2-3,5H,4H2,1H3,(H2,14,15) |
InChI Key |
SYGBBWYJNCAOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12213439.png)
![(4E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12213440.png)
![N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12213452.png)
![8-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12213453.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12213463.png)
![4-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12213471.png)


![1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12213481.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12213486.png)
![6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/new.no-structure.jpg)

